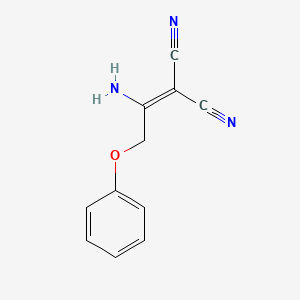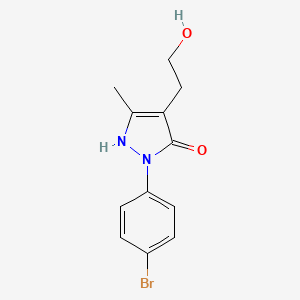
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Übersicht
Beschreibung
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a silicon-based organic compound that is part of the siloxane family. This compound is characterized by the presence of hydroxybutyl groups attached to a tetramethyldisiloxane backbone. The hydroxyl groups present in the molecule provide reactive sites for further chemical modifications and make it a versatile intermediate for the synthesis of various polymeric and organosilicon compounds .
Synthesis Analysis
The synthesis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane involves the reaction of dimethyldichlorosilane with tetrahydrofuran and magnesium powder as starting materials. The process is followed by mass spectrometric analysis to confirm the structure of the synthesized compound. Although the molecular ion peak is not observed, the presence of an (M+3) peak is detected, which confirms the addition of the hydroxybutyl groups to the siloxane backbone .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is not directly discussed in the provided papers. However, similar siloxane compounds exhibit a central Si-O-Si linkage flanked by various organic substituents, which in this case would be the hydroxybutyl groups. The molecular structure is crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can undergo various chemical reactions due to its reactive hydroxyl groups. For instance, it can be used as a precursor for the synthesis of UV-curable prepolymers, as demonstrated in the synthesis of 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane. This involves the reaction of the hydroxyl groups with other organic compounds to form a prepolymer that exhibits excellent photosensitivity and thermal stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane are inferred from its structure and the analysis of similar compounds. The presence of hydroxyl groups suggests that it may have some degree of solubility in polar solvents and potential reactivity with various chemical agents. The siloxane backbone contributes to the thermal stability and flexibility of the compound. The exact physical properties such as melting point, boiling point, and viscosity would depend on the molecular weight and the degree of polymerization of the siloxane .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is synthesized using dimethyldichlorosilane, tetrahydrofuran, and magnesium powder. Its structure is characterized by NMR and FTIR techniques, providing essential insights into its molecular configuration (You Ge, 2003).
Mass Spectrometry Analysis
Mass spectrometry analysis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane reveals specific molecular ion peaks and fragmentation patterns. These findings are crucial for understanding its molecular behavior under various electron bombardment energies (You Ge, 2003).
Material Synthesis and Characterization
This compound is used in the synthesis of waterborne polyurethanes with improved performance, showcasing its utility in material science. It involves steps like hydrosilylation and methoxylation, leading to the creation of functionalized polysiloxanes (Xiaoli Zhu et al., 2005).
Polymeric and Supramolecular Applications
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane derivatives have been used to synthesize novel dicarboxylic acids, which are then utilized to create ester macrocycles and supramolecular structures with metal complexes. These compounds demonstrate unique thermal and optical properties (M. Zaltariov et al., 2014).
Use in Polyurethanes
The compound's role in the creation of polyurethanes is significant. It helps form elastomers with distinct properties like low modulus and high elongation, influenced by the structure of the silicon chain extender used in the synthesis (R. Adhikari et al., 2003).
Antimicrobial Activity
Schiff bases derived from 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane have shown notable antimicrobial activity against certain fungi and bacteria. This illustrates the compound's potential in developing new antimicrobial agents (M. Zaltariov et al., 2013).
Applications in Ion-Ion Preferences
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane derivatives have been explored for their interactions with different anions, revealing insights into ion-specific phenomena and phase separation in aqueous solutions (Łukasz Tabisz et al., 2020).
Polymers with Improved Membrane Properties
Siloxane-imide co-polymers synthesized using 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane exhibit improved membrane properties, like reduced water absorption and moisture permeability. This is significant for applications requiring specific membrane characteristics (R. Adhikari et al., 2011).
Safety and Hazards
Wirkmechanismus
Mode of Action
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane interacts with its targets through its hydroxyl groups. For instance, it can be used as a precursor for the synthesis of UV-curable prepolymers. The compound can also react with sodium ethoxide to generate the corresponding alkoxide compound .
Biochemical Pathways
. These materials have various applications in industries such as lubricants, sealants, adhesives, etc., suggesting that the compound may influence related biochemical pathways.
Pharmacokinetics
, which may influence its absorption and distribution
Result of Action
. This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can be influenced by environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJKJLOCIDNNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCO)O[Si](C)(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377681 | |
| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |
CAS RN |
5931-17-9 | |
| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) impact the properties of polyurethane elastomers?
A: BHTD acts as a secondary chain extender in polyurethane elastomers, influencing both their mechanical properties and morphology. Research indicates that incorporating BHTD can disrupt the order of hard segments within the polymer [, ]. This disruption generally leads to elastomers with a lower flexural modulus and increased elongation, desirable traits for flexible materials.
Q2: Are there differences in how BHTD behaves compared to other chain extenders?
A: Yes, studies have shown that compared to non-silicon-based chain extenders like 2,2,3,3,4,4-hexafluoro-1,5-pentanediol (HFPD), BHTD causes less disruption to the hard segment order in polyurethane elastomers []. This difference is particularly noticeable when BHTD is used in lower concentrations. Additionally, BHTD, being silicon-based, improves the compatibility of polydimethylsiloxane (PDMS) soft segments with the harder segments of the polyurethane. This enhanced compatibility is not observed with chain extenders like HFPD and hydroquinone bis(2-hydroxyethyl)ether (HQHE) [].
Q3: How is 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) synthesized?
A: BHTD can be directly synthesized using a relatively straightforward method. This involves reacting dimethyldichlorosilane with purified tetrahydrofuran and magnesium powder in the presence of ethyl iodide and iodine as catalysts []. This reaction yields the desired BHTD molecule.
Q4: What are the characterization techniques used to confirm the successful synthesis of BHTD?
A: Researchers primarily utilize Fourier transform infrared (FTIR) spectroscopy and high-resolution 1H NMR to confirm the successful synthesis of BHTD []. These techniques provide detailed information about the molecule's structure, confirming the presence of the desired functional groups and bonding patterns.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B1333081.png)

![1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one](/img/structure/B1333083.png)



![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)
![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

